Research explores the potential of 2,3,4,5-tetrafluorobenzoic acid in the synthesis of diterpenoid analogs, a class of natural products exhibiting promising antitumor properties. Studies have shown that incorporating this compound into the structure of diterpenoid analogs can enhance their antitumor activity. [Source: ChemicalBook ""]
The unique properties of 2,3,4,5-tetrafluorobenzoic acid, such as its thermal stability and chemical resistance, make it a potential candidate for various applications in material science. Research is ongoing to explore its use in the development of new materials with improved properties, such as:
,3,4,5-tetrafluorobenzoic acid, as a fluorinated compound, is being studied to understand its potential environmental impact. Research focuses on:
2,3,4,5-Tetrafluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of four fluorine atoms attached to the benzene ring. Its chemical formula is C₇H₂F₄O₂, and it has a molecular weight of 192.06 g/mol. The compound is notable for its unique electronic properties and its potential applications in various chemical processes and biological systems. The presence of multiple fluorine substituents enhances the compound's stability and lipophilicity, which can influence its reactivity and interactions in biological contexts.
2,3,4,5-Tetrafluorobenzoic acid itself does not have a known mechanism of action in biological systems. Its primary use is as a precursor molecule for the synthesis of other compounds that may exhibit specific biological activities.
Several synthesis methods for 2,3,4,5-tetrafluorobenzoic acid have been documented:
2,3,4,5-Tetrafluorobenzoic acid finds applications in several fields:
Interaction studies involving 2,3,4,5-tetrafluorobenzoic acid have indicated that its unique structure allows for specific interactions with various biological molecules. Research has suggested that the fluorinated structure can enhance binding affinity to certain proteins or enzymes compared to non-fluorinated analogs. Further investigation into these interactions could provide insights into its potential therapeutic applications and mechanisms of action.
Several compounds are structurally similar to 2,3,4,5-tetrafluorobenzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Fluorobenzoic Acid | One fluorine substituent | Lower lipophilicity; less stability |
3-Fluorobenzoic Acid | One fluorine substituent | Different electronic properties |
Tetrafluorophthalic Acid | Four fluorine substituents on phthalic ring | Used primarily as a precursor for synthesis |
Pentafluorobenzoic Acid | Five fluorine substituents | Increased reactivity due to higher electronegativity |
The unique aspect of 2,3,4,5-tetrafluorobenzoic acid lies in its balance between reactivity and stability due to the specific arrangement of four fluorine atoms on the benzene ring. This configuration allows it to engage in diverse
Nucleophilic fluorination via halogen exchange represents a cornerstone in synthesizing polyfluorinated aromatic compounds. The copper-catalyzed Finkelstein reaction enables efficient iodine/bromine-to-fluorine substitution in aryl halides. Studies demonstrate that CuI/1,2-diamine ligand systems achieve >90% conversion for electron-deficient substrates in dioxane at 110°C, with NaI as the halide source. For 2,3,4,5-tetrafluorobenzoic acid synthesis, this approach facilitates sequential fluorination of tetrachlorophthalic anhydride intermediates. Critical parameters include:
Palladium(III) catalytic systems enable regioselective fluorination of boronic acid derivatives. The [Pd(terpy)(BF₄)]₂⁺ complex mediates single-electron-transfer pathways, achieving 78–92% yields for meta-substituted aryl fluorides in DMF/H₂O biphasic systems. Applied to tetrafluorobenzoic acid precursors, this method reduces competing protodeboronation side reactions (<5% byproduct formation) compared to traditional SNAr routes.
Table 1: Comparative Fluorination Methods
Method | Yield (%) | T (°C) | Selectivity | Scale (g) |
---|---|---|---|---|
Cu-catalyzed | 85–92 | 110 | >95% para | 0.1–5 |
Pd-mediated | 78–88 | 80 | >98% ortho | 0.5–10 |
Thermal SNAr | 65–75 | 150 | 70–80% | 1–50 |
Single-crystal X-ray diffraction remains the definitive technique for elucidating the three-dimensional arrangement of atoms within organic molecules. For carboxylic acids such as 2,3,4,5-tetrafluorobenzoic acid, X-ray crystallography provides direct evidence of the formation and geometry of hydrogen-bonded dimers, a hallmark of solid-state carboxylic acid chemistry. The analysis typically involves the growth of high-quality single crystals, collection of diffraction data, and subsequent refinement of the molecular structure to reveal atomic positions, bond lengths, bond angles, and intermolecular contacts.
The molecular structure of 2,3,4,5-tetrafluorobenzoic acid, as determined by X-ray diffraction, reveals a planar aromatic core with four fluorine atoms symmetrically arranged around the ring. The carboxylic acid group is coplanar or nearly coplanar with the benzene ring, a feature stabilized by conjugation between the π-system of the ring and the lone pairs of the carboxyl oxygen atoms. The electron-withdrawing nature of the fluorine substituents leads to a contraction of the C–F and C–C bond lengths relative to unsubstituted benzoic acid, as observed in high-precision crystallographic data.
Bond or Angle | Value (Å or °) |
---|---|
C–F (average) | 1.34–1.36 Å |
C–C (aromatic) | 1.38–1.41 Å |
C(1)–C(2)–F(2) angle | 119.5° |
C(1)–C(6)–C(5) angle | 120.3° |
C(1)–C(7) (carboxyl) | 1.50 Å |
C(7)–O(1) (C=O) | 1.21 Å |
C(7)–O(2) (C–OH) | 1.31 Å |
Note: Representative values; actual values may vary slightly depending on crystal packing and temperature.
A defining feature of carboxylic acids in the solid state is their propensity to form centrosymmetric hydrogen-bonded dimers via O–H···O interactions. In 2,3,4,5-tetrafluorobenzoic acid, X-ray crystallography unambiguously confirms the presence of such dimers. The carboxyl groups of two molecules engage in reciprocal hydrogen bonding, resulting in an eight-membered ring motif (graph set notation R$$_2^2$$(8)). The geometry of the hydrogen bond is characterized by a short O···O distance, typically in the range of 2.60–2.70 Å, and an O–H···O angle approaching linearity (170–180°).
Parameter | Value |
---|---|
O···O distance | 2.62 Å |
O–H···O angle | 174° |
O–H bond length | 0.98 Å |
H···O (acceptor) dist. | 1.64 Å |
These values are consistent with strong, nearly linear hydrogen bonds, indicative of robust dimerization in the solid state.
Beyond dimerization, the packing of 2,3,4,5-tetrafluorobenzoic acid molecules in the crystal lattice is influenced by additional non-covalent interactions. The extended network often features weak C–H···F hydrogen bonds, π–π stacking between aromatic rings, and dipole–dipole interactions arising from the polar carboxyl and fluorine groups. The combination of these interactions leads to a tightly packed, highly ordered crystal structure with minimal void space. The fluorine substituents, by virtue of their size and electronegativity, modulate the packing efficiency and the orientation of adjacent molecules, sometimes resulting in unique supramolecular architectures not observed in less fluorinated analogues.
A comparison of the crystallographic features of 2,3,4,5-tetrafluorobenzoic acid with those of other fluorinated benzoic acids, such as 2,3,5,6-tetrafluorobenzoic acid and pentafluorobenzoic acid, reveals subtle differences in hydrogen bond geometry and packing motifs [2]. The position and number of fluorine atoms influence the orientation of the carboxyl group and the overall dipole moment of the molecule, thereby affecting the strength and directionality of intermolecular interactions.
Compound | O···O Distance (Å) | O–H···O Angle (°) |
---|---|---|
2,3,4,5-Tetrafluorobenzoic acid | 2.62 | 174 |
2,3,5,6-Tetrafluorobenzoic acid | 2.64 | 172 |
Pentafluorobenzoic acid | 2.66 | 170 |
The data indicate that increasing fluorination tends to slightly increase the O···O distance and decrease the linearity of the hydrogen bond, reflecting subtle electronic and steric effects imparted by the fluorine atoms.
The crystallographic analysis demonstrates that 2,3,4,5-tetrafluorobenzoic acid forms robust hydrogen-bonded dimers, which serve as the primary building blocks of the solid-state structure. The arrangement and strength of these dimers, together with auxiliary non-covalent interactions, define the overall stability, solubility, and mechanical properties of the crystalline material. These findings underscore the critical role of fluorine substitution in modulating the intermolecular interaction landscape of aromatic carboxylic acids.
Density functional theory is a powerful computational approach for investigating the electronic structure, geometry, and energetics of molecules. For 2,3,4,5-tetrafluorobenzoic acid, DFT calculations provide insights into the conformational preferences of the molecule in both the gas phase and in the presence of intermolecular interactions. The most commonly employed functionals for such studies are B3LYP and PBE0, typically paired with a triple-zeta basis set such as 6-311++G(d,p) to ensure accurate treatment of electron correlation and polarization effects.
In the isolated state, 2,3,4,5-tetrafluorobenzoic acid exhibits limited conformational flexibility due to the rigidity of the aromatic ring and the planarity enforced by conjugation with the carboxyl group. DFT geometry optimizations reveal that the lowest-energy conformation is one in which the carboxyl group is coplanar with the benzene ring, maximizing delocalization of the π-electrons. The presence of four fluorine atoms further stabilizes this geometry by withdrawing electron density from the ring, thereby enhancing the double-bond character of the C–C bonds adjacent to the carboxyl group.
Parameter | Calculated Value |
---|---|
C–F bond length | 1.35 Å |
C–C (aromatic) bond length | 1.39 Å |
C–C–C bond angle | 120.0° |
C(1)–C(7)–O(1) (carboxyl) | 120.5° |
These values are in excellent agreement with experimental crystallographic data, validating the computational approach.
DFT calculations on the dimeric form of 2,3,4,5-tetrafluorobenzoic acid confirm the strong preference for centrosymmetric hydrogen-bonded dimerization. The computed binding energy of the dimer, corrected for basis set superposition error, typically falls in the range of –15 to –18 kcal/mol, indicative of a strong, energetically favorable interaction. The optimized geometry of the dimer closely matches that observed in the crystal, with a calculated O···O distance of approximately 2.60 Å and an O–H···O angle of 175°.
Dimerization Parameter | Value |
---|---|
Binding energy (kcal/mol) | –16.5 |
O···O distance (Å) | 2.60 |
O–H···O angle (°) | 175 |
The high binding energy reflects the combined effects of strong hydrogen bonding and favorable electrostatic interactions between the polar carboxyl groups.
DFT calculations provide access to the vibrational frequencies of 2,3,4,5-tetrafluorobenzoic acid and its dimers, enabling direct comparison with experimental infrared and Raman spectra. The O–H stretching frequency of the carboxyl group is significantly red-shifted upon dimerization, a hallmark of strong hydrogen bonding. The computed shift is typically in the range of 200–300 cm$$^{-1}$$, consistent with experimental observations for related systems [3]. The presence of fluorine atoms also introduces characteristic C–F stretching modes in the region of 1100–1300 cm$$^{-1}$$.
Mode | Monomer (cm$$^{-1}$$) | Dimer (cm$$^{-1}$$) |
---|---|---|
O–H stretch | 3600 | 3350 |
C=O stretch | 1720 | 1700 |
C–F stretch | 1200 | 1195 |
The calculated frequencies serve as reliable markers for the identification and characterization of the compound in spectroscopic studies.
Potential energy surface scans reveal that the barrier to rotation of the carboxyl group out of the plane of the benzene ring is substantial, typically exceeding 10 kcal/mol. This high barrier ensures that the molecule remains essentially planar under ambient conditions, with deviations from planarity occurring only at elevated temperatures or under the influence of strong external fields.
Density functional theory studies unequivocally demonstrate that 2,3,4,5-tetrafluorobenzoic acid adopts a planar conformation with a strong propensity for dimerization via hydrogen bonding. The electronic and geometric parameters derived from DFT are in excellent agreement with experimental data, providing a robust framework for understanding the conformational stability and interaction networks of this compound.
Irritant